Product packaging for Muricatalicin(Cat. No.:CAS No. 179308-46-4)

Muricatalicin

Cat. No.: B1240192
CAS No.: 179308-46-4
M. Wt: 612.9 g/mol
InChI Key: BUCMIVANQORDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Muricatalicin is a specialized annonaceous acetogenin compound isolated from the plant Annona muricata (soursop or graviola) . This product is provided as a high-purity chemical reference standard exclusively for non-clinical laboratory research applications. Annonaceous acetogenins are a class of natural products renowned for their potent bioactive properties, which have been investigated in various areas of pharmacological research . These compounds are of significant research interest due to their observed cytotoxic effects, which make them valuable tools for in vitro studies in oncology research, primarily aimed at understanding mechanisms of action against tumor cell lines . Researchers utilize this compound in phytochemical and biochemical assays to explore its potential anti-proliferative and apoptosis-inducing activities. Its mechanism of action, shared with other acetogenins, is primarily attributed to the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), leading to a depletion of cellular ATP levels and ultimately inducing cell death in susceptible cells . Further research applications include its use as an analytical standard for the identification, quantification, and quality control of acetogenin content in plant extracts, or in the development of novel analytical methods such as HPLC and LC-MS. This product is labeled "For Research Use Only" (RUO). It is intended solely for use in laboratory research by qualified professionals . RUO products are not subject to the rigorous evaluation for diagnostic accuracy, specificity, precision, and reproducibility required for in vitro diagnostic medical devices (IVDs) . This compound is NOT INTENDED for any diagnostic, prophylactic, or therapeutic purpose in humans or animals. It is not for food, drug, or household use. Ensure thorough familiarization with the available safety data sheets and handling protocols prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H64O8 B1240192 Muricatalicin CAS No. 179308-46-4

Properties

CAS No.

179308-46-4

Molecular Formula

C35H64O8

Molecular Weight

612.9 g/mol

IUPAC Name

2-methyl-4-[2,5,11,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one

InChI

InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(39)33-21-22-34(43-33)32(40)25-29(37)17-14-12-13-16-28(36)19-20-30(38)24-27-23-26(2)42-35(27)41/h23,26,28-34,36-40H,3-22,24-25H2,1-2H3

InChI Key

BUCMIVANQORDFI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCC(CCC(CC2=CC(OC2=O)C)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCC(CCC(CC2=CC(OC2=O)C)O)O)O)O)O

melting_point

105-106°C

physical_description

Solid

Synonyms

muricatalicin

Origin of Product

United States

Isolation and Elucidation Methodologies for Muricatalicin

Advanced Chromatographic Techniques for Natural Product Isolation

The isolation of pure natural products from complex plant extracts is a significant challenge. Modern chromatography is central to this process, offering various methods to separate compounds based on their physicochemical properties. ijcrcps.commedinadiscovery.com For acetogenins (B1209576), which often exist as mixtures of closely related isomers, high-resolution techniques are indispensable. core.ac.uktandfonline.com

Annonaceous acetogenins are a large family of structurally similar, non-polar compounds, making their separation difficult. core.ac.uknih.gov Chromatographic methods exploit subtle differences in polarity, which are influenced by the number and position of hydroxyl groups and THF rings. core.ac.uk

Initial purification is often achieved using open column chromatography with a stationary phase like silica (B1680970) gel. ijcrcps.com A stepwise gradient of solvents, such as hexane, chloroform, and ethyl acetate (B1210297), is used to elute fractions of increasing polarity. ijcrcps.com Thin Layer Chromatography (TLC) is used to monitor the separation and identify fractions containing acetogenins, often visualized using specific reagents like Kedde's reagent which gives a characteristic color. ijcrcps.com

For fine purification and separation of homologous, positional, and epimeric isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. core.ac.uk Reversed-phase columns (e.g., C18) are commonly used, where the non-polar stationary phase separates compounds based on their hydrophobicity. nih.govoatext.com A mobile phase, typically a mixture of methanol/water or acetonitrile/water, is employed, often with a gradient system to optimize separation. nih.govoatext.com Since acetogenins lack a strong UV chromophore, detection is usually set at a low wavelength, around 220 nm, to detect the α,β-unsaturated γ-lactone moiety. nih.govoatext.com High-Speed Countercurrent Chromatography (HSCCC) has also been successfully applied for the one-step isolation of major acetogenins, using a biphasic solvent system. tandfonline.com

Table 1: Example of HPLC Conditions for Annonaceous Acetogenin (B2873293) Separation

Parameter Conditions Reference
Chromatograph Agilent 1200 liquid chromatograph nih.gov
Column Reversed-phase C18 (250 mm × 4.6 mm, 5 μm) nih.gov
Mobile Phase A: Methanol, B: Deionized Water nih.gov
Gradient 0-40 min (85% A), 40-60 min (85%-95% A) nih.gov
Flow Rate 1.0 mL/min nih.govoatext.com
Column Temperature 30°C nih.govoatext.com
Detection Wavelength 220 nm nih.govoatext.com

Spectroscopic Approaches for Structural Elucidation of Complex Natural Products

Once a pure compound is isolated, its chemical structure must be determined. Spectroscopic methods are the primary tools for elucidating the structure of complex molecules like muricatalicin. unizik.edu.ngmaas.edu.mmnih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition. physicsandmathstutor.com

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. nsf.govnih.gov It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C. libretexts.orgslideshare.net For this compound, NMR is essential for identifying its key functional groups and establishing the relative stereochemistry of its numerous chiral centers. researchgate.net

¹H NMR: The proton NMR spectrum reveals the number of different proton environments in the molecule. physicsandmathstutor.com Key signals for this compound include those corresponding to the protons on the hydroxyl-bearing carbons, the protons of the THF ring, the olefinic proton of the α,β-unsaturated γ-lactone, and the terminal methyl group of the long aliphatic chain. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum shows the number of distinct carbon atoms. libretexts.org For this compound, this would confirm the presence of 35 carbon atoms and help identify the carbons of the carbonyl group in the lactone, the carbons of the THF ring, and the carbons attached to hydroxyl groups. researchgate.net

2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure. COSY identifies proton-proton couplings, establishing connectivity between adjacent protons. HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range correlations between protons and carbons, allowing the connection of molecular fragments to build the complete carbon skeleton. maas.edu.mm

The structure of this compound, including the relative threo/trans/threo configuration of the stereocenters from C-15 through C-20, was elucidated based on such spectral analysis. researchgate.net

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. pressbooks.pub It is used to determine the molecular weight and elemental formula of a compound with high accuracy. mdpi.com For this compound, high-resolution mass spectrometry would confirm its molecular formula as C₃₅H₆₄O₈. foodb.canih.gov The fragmentation pattern observed in the mass spectrum provides additional structural clues. The molecule is ionized, often using techniques like electrospray ionization (ESI), and the resulting molecular ion can break apart into smaller, characteristic fragment ions. mdpi.comslideshare.net The analysis of these fragments helps to confirm the presence of structural units like the THF ring and the lactone moiety. pressbooks.pubmdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound (C₃₅H₆₄O₈)

Adduct m/z (mass/charge) Predicted CCS (Ų)
[M+H]⁺ 613.46742 264.7
[M+Na]⁺ 635.44936 257.0
[M+K]⁺ 651.42330 254.9
[M-H]⁻ 611.45286 261.7

Data obtained from predicted values. CCS (Collision Cross Section) provides information about the ion's shape in the gas phase. uni.lu

In recent years, computational methods have become integral to the structural elucidation of complex natural products. researchgate.net These tools are used in conjunction with experimental data to increase the confidence in structural and stereochemical assignments. mestrelab.com

Computer-Assisted Structure Elucidation (CASE): CASE systems use algorithms to generate all possible chemical structures consistent with a given molecular formula and then filter these candidates against experimental spectroscopic data (NMR, MS). ontosight.ai This helps chemists to deduce the most plausible structure from a vast number of possibilities, making the process less time-consuming. researchgate.netontosight.ai

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules. mestrelab.com In the context of structure elucidation, DFT can be used to predict NMR chemical shifts for a proposed structure. nsf.govmestrelab.com By comparing the DFT-calculated NMR data with the experimental data for all possible stereoisomers, the one with the best fit can be identified, thus helping to assign the correct relative and absolute stereochemistry. mestrelab.com This is particularly valuable for molecules like this compound with multiple stereocenters.

The integration of these computational approaches with traditional spectroscopic analysis provides a powerful and synergistic strategy for accurately and reliably determining the intricate three-dimensional structures of complex natural products. mestrelab.comrsc.org

Biosynthetic Pathways and Origin of Muricatalicin

General Polyketide Biosynthesis in Plants

Polyketides constitute a vast and structurally diverse group of secondary metabolites found in bacteria, fungi, and plants. nih.gov In the plant kingdom, these compounds are synthesized by Type III polyketide synthases (PKSs). nih.gov These enzymes are relatively small homodimeric proteins that catalyze the iterative decarboxylative condensation of a CoA-linked starter molecule with several malonyl-CoA extender units. frontiersin.org The fundamental process of polyketide biosynthesis can be broken down into four key stages: the selection of the chain length and building blocks, the reduction and stereochemical arrangement of β-keto intermediates, primary and secondary cyclization events, and post-PKS modifications. researchgate.net The remarkable diversity of plant polyketides arises from the variety of starter substrates that can be utilized by PKSs, as well as subsequent modifications such as cyclization, aromatization, hydroxylation, and methylation. nih.gov

Elucidation of Key Enzymatic Steps and Genetic Regulation

The biosynthesis of plant polyketides is a finely tuned process involving a cascade of enzymatic reactions. The central enzymes are the polyketide synthases (PKSs), which are categorized into three main types. nih.gov Plants primarily utilize Type III PKSs, which are homodimeric enzymes responsible for catalyzing the condensation of acyl-CoA precursors. nih.gov A classic example is chalcone (B49325) synthase (CHS), a key enzyme in flavonoid biosynthesis, which condenses three acetate (B1210297) units from malonyl-CoA with p-coumaroyl-CoA to form naringenin (B18129) chalcone. sciepublish.com

The key enzymatic steps in polyketide synthesis include:

Chain Initiation: Selection of a starter molecule, typically an acyl-CoA derivative. nih.gov

Chain Elongation: Iterative addition of two-carbon units from malonyl-CoA, with each condensation step preceded by a decarboxylation. researchgate.net

Cyclization: The polyketide chain, while still attached to the enzyme, folds and undergoes intramolecular reactions to form cyclic structures. sciepublish.com

Post-PKS Modifications: After release from the PKS, the polyketide scaffold can be further modified by a suite of tailoring enzymes, including methyltransferases, oxidoreductases, and glycosyltransferases, which contribute to the vast structural diversity of the final products. frontiersin.org

Genetic regulation of polyketide biosynthesis is a complex network that controls the expression of the necessary biosynthetic genes. mdpi.com In many fungi and bacteria, the genes encoding the enzymes for a specific polyketide pathway are clustered together on the chromosome, allowing for coordinated regulation. plos.orgacs.org This gene cluster often includes not only the PKS gene but also genes for tailoring enzymes and pathway-specific transcription factors. mdpi.complos.org These transcription factors, such as the AflR-like proteins, can bind to promoter regions and activate the expression of the entire gene cluster in response to specific developmental or environmental cues. plos.org

Proposed Biosynthetic Routes for Annonaceous Acetogenins (B1209576)

Annonaceous acetogenins, including muricatalicin, are a large family of polyketides exclusively found in the Annonaceae family of plants. Their biosynthesis is believed to follow a modified polyketide pathway, leading to the characteristic long-chain fatty acid derivatives with one or more tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings.

Precursor Identification and Pathway Intermediates

The biosynthesis of Annonaceous acetogenins is thought to originate from the fatty acid synthesis pathway. The proposed precursors are long-chain fatty acids, which undergo a series of desaturations to introduce double bonds at specific positions. These polyunsaturated fatty acids are then subjected to epoxidation, a key step in the formation of the characteristic THF or THP rings.

The proposed biosynthetic pathway involves the following key intermediates and steps:

Polyketide Chain Assembly: The backbone of the acetogenin (B2873293) is assembled via the polyketide synthase (PKS) machinery, utilizing acetyl-CoA as a starter unit and malonyl-CoA for chain elongation.

Introduction of Oxygen: Hydroxyl groups are introduced into the long hydrocarbon chain. These hydroxyl groups are the precursors to the ether linkages that form the THF or THP rings.

Ring Formation: The formation of the THF or THP rings is a critical step, believed to occur through the stereospecific cyclization of an epoxide intermediate. This process is likely enzyme-catalyzed to ensure the correct stereochemistry of the final product.

Lactone Formation: The biosynthesis culminates in the formation of a γ-lactone ring at one end of the molecule, a defining feature of most Annonaceous acetogenins.

Specific Insights into this compound Biosynthesis

While the general biosynthetic pathway for Annonaceous acetogenins provides a framework, the specific details of this compound's formation are still under investigation. However, research into the genetic and environmental factors influencing acetogenin production offers valuable insights.

Gene Expression and Regulation Studies related to this compound Production

The production of this compound is intrinsically linked to the expression of genes encoding the biosynthetic enzymes of the polyketide pathway. While specific gene expression studies focusing solely on this compound are limited, broader studies on plant polyketide biosynthesis highlight key regulatory mechanisms. Optimizing gene expression levels has been shown to increase the production of other polyketides. nih.gov This can be achieved by increasing the gene copy number, using strong promoters, and engineering ribosome binding sites. nih.gov

Furthermore, the conversion of precursor molecules to the final polyketide product is often a rate-limiting step. nih.gov The selection of enzyme variants and the modulation of gene expression levels for crucial enzymes in the pathway are critical for enhancing production. nih.gov It is highly probable that the biosynthesis of this compound is similarly regulated, with specific transcription factors and regulatory elements controlling the expression of the PKS and modifying enzymes responsible for its unique structure.

Plant Source Variability and Impact on Biosynthetic Profiles

The production of this compound and other Annonaceous acetogenins is known to vary significantly between different species and even within different parts of the same plant. This variability points to differences in the expression and activity of the biosynthetic enzymes involved. The specific profile of acetogenins produced by a particular plant is a reflection of its unique genetic makeup and the specific regulatory controls governing the biosynthetic pathway.

Factors that can influence the biosynthetic profile of Annonaceous acetogenins include:

Genetic Variation: Different species and even different genotypes within a species can have variations in the genes encoding the PKS and tailoring enzymes, leading to the production of different acetogenin structures.

Tissue-Specific Expression: The expression of the genes involved in acetogenin biosynthesis may be localized to specific tissues, such as the leaves, seeds, or bark.

This variability underscores the complexity of the biosynthetic pathways leading to the diverse array of Annonaceous acetogenins.

Chemical Synthesis and Derivatization Studies of Muricatalicin and Analogues

Synthetic Challenges and Strategies for Complex Natural Products

The synthesis of intricate natural products such as muricatalicin, a prominent member of the Annonaceous acetogenin (B2873293) family, poses considerable hurdles for synthetic organic chemists. These molecules are distinguished by their extended aliphatic chains featuring multiple stereocenters, tetrahydrofuran (B95107) (THF) rings, and a terminal α,β-unsaturated γ-lactone. The vast number of potential stereoisomers necessitates highly sophisticated and efficient synthetic methodologies to ensure precise stereochemical control.

Total Synthesis Approaches for Annonaceous Acetogenins (B1209576)

The total synthesis of Annonaceous acetogenins is a formidable endeavor due to their complex molecular architecture, which includes long carbon chains with numerous stereocenters and oxygenated functionalities. The development of stereocontrolled synthetic methods is crucial for obtaining the desired biologically active isomers.

Key strategies employed in the total synthesis of these compounds often involve:

Convergent Synthesis: This approach involves the independent synthesis of key molecular fragments, which are then coupled together in the later stages. This method is generally more efficient than a linear synthesis where the molecule is constructed step-by-step from one end.

Asymmetric Synthesis: The use of chiral catalysts, auxiliaries, or starting materials is essential to control the stereochemistry at each newly formed stereocenter. Techniques such as Sharpless asymmetric epoxidation have been pivotal in this area.

Biomimetic Approaches: These strategies aim to mimic the proposed biosynthetic pathway of acetogenins, which is thought to involve the polyepoxidation of a long-chain fatty acid, followed by a cascade of cyclization reactions to form the THF rings.

A significant challenge lies in the stereoselective construction of the central bis-THF core, which is a characteristic feature of many acetogenins. Overcoming this requires the use of diastereoselective reactions guided by existing stereocenters or the application of chiral catalysts to direct the formation of the heterocyclic rings. The synthesis of the terminal γ-lactone also demands careful planning to establish the correct stereochemistry and functionality.

Semi-Synthesis and Derivatization of this compound

Given the arduous nature of total synthesis, semi-synthesis and derivatization of naturally sourced this compound present a more direct path to exploring its structure-activity relationships (SAR). This involves the chemical modification of the parent molecule to generate a diverse library of analogues.

Methodologies for Structural Modification and Analogue Generation

The structural modification of this compound and related acetogenins typically focuses on specific functional groups within the molecule. Common methodologies include:

Modification of the γ-lactone: The α,β-unsaturated γ-lactone is a critical feature for the biological activity of many acetogenins. Modifications can include the saturation of the double bond, the opening of the lactone ring to form the corresponding hydroxy acid, or its conversion into other heterocyclic systems.

Derivatization of Hydroxyl Groups: The free hydroxyl groups located along the aliphatic chain and on the THF rings can be acylated, etherified, or oxidized. These changes can alter the molecule's polarity and steric profile, thereby influencing its interactions with biological targets.

Alterations to the Aliphatic Chain: The long hydrocarbon tail can be shortened, lengthened, or otherwise functionalized. For instance, the introduction of terminal alkynes or azides allows for "click" chemistry-based conjugation to other molecules.

Modification of the THF Core: Although more challenging, modifications to the THF ring system can offer valuable insights into the importance of this structural motif for biological activity. This may involve ring-opening reactions or alterations to the substituents on the rings.

These semi-synthetic strategies enable a systematic investigation into how different parts of the this compound scaffold contribute to its biological properties.

Explorations into Novel this compound Analogues

The design and synthesis of novel this compound analogues are propelled by the goal of enhancing its biological activity, improving its selectivity, and elucidating its mechanism of action.

Design Principles for Investigating Functional Variations

The design of new this compound analogues is guided by several key principles aimed at probing the functional significance of different structural features. Researchers systematically alter parts of the molecule to understand their role in its biological activity.

A primary focus is the α,β-unsaturated γ-lactone ring . This moiety is often considered a crucial Michael acceptor, a reactive site that can form covalent bonds with nucleophilic residues in biological targets like proteins. To test this hypothesis, analogues are created where the double bond is saturated, or the lactone is opened or modified, thereby altering its reactivity.

Another critical area of investigation is the hydrocarbon chain . The length and lipophilicity of this chain are thought to be important for membrane translocation and interaction with target proteins. Analogues with varying chain lengths or with polar groups introduced into the tail are synthesized to study these effects.

The tetrahydrofuran (THF) rings and the hydroxyl groups along the chain are also key targets for modification. The specific stereochemistry and relative orientation of these features are believed to be essential for creating the correct three-dimensional shape for binding to cellular targets. By inverting stereocenters, removing hydroxyl groups, or altering the spacing between the THF rings, researchers can map the steric and electronic requirements of the binding site.

Molecular and Cellular Mechanisms of Action of Muricatalicin

Mitochondrial Respiration Inhibition by Annonaceous Acetogenins (B1209576)

Annonaceous acetogenins are potent inhibitors of the mitochondrial electron transport chain, a critical pathway for cellular energy production. scribd.com This inhibition is a central aspect of their mechanism of action.

The primary molecular target for muricatalicin and other Annonaceous acetogenins within the mitochondria is the NADH-ubiquinone oxidoreductase, also known as Complex I. ijper.orgwikipedia.org This large, multi-subunit enzyme is the first and largest protein complex of the respiratory chain. wikipedia.org It catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. wikipedia.orgmdpi.com

Acetogenins, including this compound, are believed to bind to the ubiquinone binding site or a nearby site on Complex I, effectively blocking the electron transfer process. ijper.orgfrontiersin.org This action is potent and specific, leading to a shutdown of the electron flow that originates from NADH-linked substrates. nih.gov The inhibition of Complex I is a crucial event, as it not only halts a major pathway of electron transport but also prevents the establishment of the proton motive force required for ATP synthesis. mdpi.com

The mitochondrion is the primary site of adenosine (B11128) triphosphate (ATP) synthesis through oxidative phosphorylation, and its proper function is essential for maintaining cellular energy homeostasis. researchgate.netnumberanalytics.com By inhibiting Complex I, this compound disrupts the entire electron transport chain, which significantly impairs the cell's ability to produce ATP. frontiersin.orgnih.gov

This disruption leads to a state of ATP depletion. frontiersin.orgfrontiersin.org Cellular processes that are highly dependent on energy, such as DNA replication, protein synthesis, and maintenance of ion gradients, are compromised. numberanalytics.com The decline in cellular ATP levels is a critical stress signal that can trigger downstream pathways, including those leading to cell death. frontiersin.orgbiorxiv.org The inability to maintain energy balance is a key factor in the cytotoxic effects observed with Annonaceous acetogenins. embopress.org

Interaction with NADH-Ubiquinone Oxidoreductase (Complex I)

Induction of Apoptosis and Cell Cycle Modulation

The cellular stress induced by mitochondrial inhibition and ATP depletion often culminates in the activation of programmed cell death, or apoptosis, and the halting of the cell division cycle. This ensures that damaged or energy-deprived cells are eliminated in a controlled manner. nih.govfluorofinder.com

This compound and related acetogenins are known to induce apoptosis primarily through the intrinsic or mitochondrial pathway. ijper.orgscielo.org.ar A key event in this pathway is the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax. ijper.orgplos.org Upon receiving stress signals, Bax can translocate to the outer mitochondrial membrane, where it oligomerizes and forms pores, leading to mitochondrial outer membrane permeabilization (MOMP). plos.orgnih.gov

This permeabilization allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. embopress.orgembopress.org In the cytosol, cytochrome c binds to the Apoptotic protease-activating factor-1 (Apaf-1), forming a complex called the apoptosome. wikipedia.org The apoptosome then recruits and activates an initiator caspase, caspase-9, which in turn activates executioner caspases like caspase-3. ijper.orgnih.gov Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation. wikipedia.org

In addition to inducing apoptosis, Annonaceous acetogenins can halt the progression of the cell cycle, preventing cell proliferation. ijper.org Research indicates that these compounds, including the related acetogenin (B2873293) annonacin (B1665508), can cause cells to arrest in the G0/G1 phase of the cell cycle. ijper.orgfrontiersin.orgfrontiersin.org The G0/G1 phase is a critical period where the cell grows and monitors its environment before committing to DNA replication in the S phase. fluorofinder.commdpi.com

Arrest in the G0/G1 phase is often mediated by the modulation of key regulatory proteins. frontiersin.orgmdpi.com For instance, the induction of G1 arrest can be associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21, which prevent the activity of cyclin-CDK complexes (e.g., Cyclin D/CDK4/6 and Cyclin E/CDK2) that are necessary for the G1 to S phase transition. frontiersin.org By preventing cells from entering the S phase, this compound effectively stops their division and proliferation. ijper.orgbiorxiv.org

Activation of Apoptotic Pathways (e.g., Caspase, Bax-mediated)

Interactions with Specific Cellular Targets and Pathways

While the inhibition of mitochondrial Complex I is the primary mechanism, the effects of this compound and other acetogenins ripple through various cellular pathways. The data points to a network of interactions that collectively contribute to their biological activity.

Pathway/Target Effect of Annonaceous Acetogenins Consequence
Mitochondrial Complex I Potent inhibition of NADH-ubiquinone oxidoreductase activity. ijper.orgBlocks electron transport, reduces proton motive force.
ATP Synthesis Drastic reduction due to impaired oxidative phosphorylation. frontiersin.orgCellular energy depletion, activation of stress responses. numberanalytics.comfrontiersin.org
Bax Protein Activation and translocation to the mitochondria. ijper.orgplos.orgMitochondrial outer membrane permeabilization (MOMP). nih.gov
Caspase Cascade Activation of initiator caspase-9 and executioner caspase-3. ijper.orgnih.govExecution of apoptosis, systematic dismantling of the cell. embopress.org
Cell Cycle (G0/G1 Phase) Arrest of cell cycle progression. ijper.orgfrontiersin.orgInhibition of cell proliferation. mdpi.com
DNA Topoisomerase I Some acetogenins from A. muricata act as inhibitors. ijper.orgContributes to cytotoxicity by interfering with DNA replication and repair.

This integrated assault on cellular energy production, proliferation, and survival pathways underscores the potent biological activity of this compound. The compound's ability to simultaneously disrupt mitochondrial respiration and activate apoptotic and cell cycle arrest mechanisms makes it a subject of significant scientific interest.

Modulation of DNA Topoisomerase Activity

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, playing a crucial role in processes like DNA replication and transcription. nih.gov These enzymes work by creating transient breaks in the DNA strands, allowing for the relaxation of supercoils. ebi.ac.uk Topoisomerase IIα, for instance, is a key enzyme involved in chromosome segregation during mitosis. nih.gov

While direct studies on this compound's effect on DNA topoisomerase are not extensively detailed in the provided search results, the broader class of acetogenins, to which this compound belongs, is known to exhibit cytotoxic properties. researchgate.net The modulation of DNA topoisomerase activity is a known mechanism of action for various natural compounds in altering cellular function. nih.govnih.gov

Engagement with P-type ATPase Pump Family (e.g., Na+/K+ ATPase, SERCA)

P-type ATPases are a large family of pumps that transport ions and lipids across cellular membranes, a process driven by ATP hydrolysis. wikipedia.org This family includes well-known pumps such as the Na+/K+-ATPase and the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). wikipedia.orgnih.gov

Na+/K+ ATPase: This pump is vital for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is fundamental for nerve impulses and the transport of other solutes. guidetopharmacology.orgmdpi.com It achieves this by exporting three Na+ ions in exchange for two K+ ions for each ATP molecule hydrolyzed. guidetopharmacology.org The Na+/K+-ATPase is a heterodimer composed of a catalytic α subunit and a glycosylated β subunit. mdpi.com Some acetogenins have been shown to interact with and inhibit Na+/K+-ATPase. rain-tree.com

SERCA: The SERCA pump is responsible for transporting calcium ions from the cytosol into the sarcoplasmic reticulum, a critical step in muscle relaxation. nih.gov This regulation of intracellular calcium levels is also important in various cellular signaling pathways. nih.gov Annonacin, another acetogenin, has been found to promote cancer cell death through pathways dependent on both Na+/K+-ATPase and SERCA. rain-tree.com

The interaction of acetogenins with these P-type ATPase pumps can disrupt ion homeostasis and cellular signaling, contributing to their cytotoxic effects.

Influence on Other Cellular Signaling Cascades (e.g., Redox Imbalance)

Cellular signaling cascades are complex networks that transmit information from the cell surface to intracellular targets, regulating a wide array of cellular processes, including growth, differentiation, and survival. nih.govnumberanalytics.com this compound and related acetogenins can influence these pathways, leading to significant cellular consequences.

One of the key mechanisms through which these compounds exert their effects is by inducing a redox imbalance, also known as oxidative stress. rjptonline.org This state arises from a disruption in the balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Elevated ROS levels can damage cellular components and trigger signaling pathways that can lead to cell death. nih.gov The Na+/K+-ATPase signaling cascade, for instance, has been linked to the generation of mitochondrial ROS. scienceopen.com The ability of some plant-derived compounds to disturb cellular and physiological processes through redox imbalance is a recognized mechanism of their biological activity. rjptonline.org

Modulation of Cellular Metabolic Pathways

This compound, as an acetogenin, can significantly impact the metabolic pathways within a cell, affecting how cells process nutrients and generate energy.

Impact on Glucose, Lipid, and Amino Acid Metabolism in Cells

Cellular metabolism encompasses the biochemical processes of energy production and biosynthesis. Acetogenins have been shown to interfere with these fundamental processes.

Glucose Metabolism: Extracts from Annona muricata, the plant from which this compound is derived, have been observed to inhibit carbohydrate metabolism into glucose. researchgate.net Furthermore, these extracts can down-regulate the expression of molecules related to glycolysis in cancer cells, such as GLUT1, GLUT4, HKII, and LDHA. usa-journals.com This interference with glucose uptake and utilization cuts off a major energy supply for the cell. researchgate.net

Lipid Metabolism: Annona squamosa, another plant in the same family, has been shown to regulate lipid metabolism in diabetic rats. innovareacademics.in

Reprogramming of Cellular Bioenergetics

Cellular bioenergetics refers to the processes by which cells transform and use energy. nih.gov Mitochondria are central to this process, housing the electron transport chain and oxidative phosphorylation, the primary means of ATP production. nih.govfrontiersin.org

Annonaceous acetogenins are well-known for their ability to inhibit mitochondrial complex I of the electron transport chain. researchgate.net This inhibition blocks cellular respiration and leads to a decrease in ATP production. rjptonline.org By targeting this crucial step in energy metabolism, acetogenins like this compound can effectively reprogram the cell's bioenergetics, leading to energy depletion and ultimately, cell death. researchgate.net This mechanism is particularly effective against cancer cells, which often have a high energy demand. researchgate.net

Structure Activity Relationship Sar Studies of Muricatalicin

Methodological Approaches in SAR Analysis

The analysis of SAR employs a range of techniques, from qualitative comparisons to sophisticated quantitative and computational models, to decipher the link between a compound's architecture and its biological effects. collaborativedrug.com

SAR analyses can be broadly categorized into qualitative and quantitative methods. canada.ca

Qualitative SAR involves analyzing how specific structural modifications affect the biological activity of a compound. This approach helps identify key functional groups and structural motifs responsible for a molecule's action. ug.edu.ge For instance, by comparing the activity of a series of related acetogenins (B1209576), researchers can deduce which parts of the molecule are essential for its biological effects.

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create a mathematical relationship between the chemical structure and biological activity. 20visioneers15.comwm.edu These models correlate numerical values that describe a molecule's properties (molecular descriptors) with its observed biological activity. researchgate.netresearchgate.net QSAR models can be used to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. oncodesign-services.com20visioneers15.com The process typically involves:

Data Collection: Gathering a dataset of compounds with known biological activities. researchgate.net

Descriptor Calculation: Generating molecular descriptors that quantify various physicochemical properties of the molecules. researchgate.net

Model Building: Using statistical techniques like multiple linear regression (MLR) to build a model correlating descriptors with activity. researchgate.net

Validation: Testing the model's predictive power to ensure its reliability. researchgate.netresearchgate.net

While qualitative SAR provides foundational insights, QSAR offers predictive power, making it a valuable tool in modern drug discovery. canada.canih.gov

Computational chemistry and cheminformatics are integral to modern SAR studies, providing powerful tools to analyze and predict molecular behavior. researchgate.netnih.gov

Cheminformatics applies computer and informational techniques to a wide range of chemical problems, including the analysis of chemical data and structure-activity relationships. nih.govneovarsity.org It enables the efficient navigation of the vast "chemical space" to discover novel compounds. neovarsity.org Key applications in SAR include:

Virtual Screening: Computationally screening large libraries of compounds to identify potential drug candidates. 20visioneers15.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules early in the drug discovery process. 20visioneers15.com

De Novo Design: Designing novel molecular structures with desired properties from scratch. neovarsity.org

Computational Modeling , particularly molecular modeling, allows for the creation and simulation of three-dimensional molecular structures. oncodesign-services.com These techniques are vital for understanding how a molecule like Muricatalicin interacts with its biological target. oncodesign-services.com This can involve simulating the docking of the molecule into the active site of an enzyme or receptor, providing insights into the specific interactions that govern its activity.

Qualitative and Quantitative SAR (QSAR) Techniques

Identification of Key Structural Features for Biological Activities

The biological activity of a molecule is profoundly influenced by its functional groups, which are specific arrangements of atoms that determine a molecule's chemical properties and reactivity. reachemchemicals.comsolubilityofthings.commasterorganicchemistry.com The stereochemistry, or the three-dimensional arrangement of atoms, is also a critical determinant of biological function.

In Annonaceous acetogenins, several functional groups are considered vital for activity:

The α,β-unsaturated γ-lactone ring: This feature, located at one end of the long hydrocarbon chain, is widely considered essential for the cytotoxic activity of many acetogenins.

The Tetrahydrofuran (B95107) (THF) ring(s): this compound is a mono-THF acetogenin (B2873293). frontiersin.org The number, position, and relative stereochemistry of these rings along the hydrocarbon chain significantly modulate the potency and selectivity of the compound.

Hydroxyl (-OH) groups: The presence, position, and stereochemistry of hydroxyl groups along the chain also play a crucial role in the molecule's interaction with biological targets and can affect properties like solubility. masterorganicchemistry.comashp.org

Stereochemistry is paramount. For example, the acetogenins asimicin and bullatacin (B1665286) are epimers, differing only in the stereochemistry at the C-24 position, yet they exhibit different biological potencies. core.ac.uk Similarly, bullatalicin (B163673) and 12,15-cis-bullatalicin are epimeric at C-12, which also affects their activity. core.ac.uk This highlights that subtle changes in the 3D structure can lead to significant differences in biological outcomes.

This compound belongs to the large family of over 500 Annonaceous acetogenins, which are found almost exclusively in plants of the Annonaceae family. researchgate.net These compounds exhibit a wide range of biological activities, and comparing their structures is key to understanding the SAR for this class. scielo.br

Annonaceous acetogenins are classified based on the number of tetrahydrofuran (THF) rings they contain. This compound is a mono-THF acetogenin. frontiersin.org Other classes include adjacent and non-adjacent bis-THF acetogenins. The structure of the THF ring system is a major determinant of activity.

Below is a table comparing the structural class and activity of this compound with other representative Annonaceous acetogenins.

Compound NameClass (THF Rings)SourceNoted Biological Activity
This compound Mono-THFAnnona muricataCytotoxic
Annonacin (B1665508) Mono-THFAnnona muricataCytotoxic, Insecticidal scielo.br
Asimicin Adjacent bis-THFAsimina trilobaInsecticidal scielo.br
Bullatacin Adjacent bis-THFAnnona bullataPotent Cytotoxic, Emetic core.ac.uk
Squamocin (B1681989) Adjacent bis-THFAnnona squamosaInsecticidal scielo.br
Murihexocin C Mono-THFAnnona muricataCytotoxic frontiersin.org

This table provides a simplified comparison based on published research. The specific potency can vary significantly depending on the assay and cell line used.

The comparative analysis reveals that while all these compounds share a common biosynthetic origin and the core acetogenin scaffold, variations in the THF ring system, hydrocarbon chain length, and the placement and stereochemistry of hydroxyl groups lead to a diverse spectrum of biological activities. core.ac.ukscielo.br

Advanced Research Methodologies and Models in Muricatalicin Studies

Biochemical Assays for Enzyme and Pathway Characterization

Once potential targets are identified, biochemical assays are employed to characterize the specific interactions between Muricatalicin and cellular machinery, particularly enzymes. These assays provide quantitative data on the compound's potency and mode of action.

Annonaceous acetogenins (B1209576) as a class are well-known for their potent inhibition of the mitochondrial electron transport chain, specifically at Complex I (NADH:ubiquinone oxidoreductase). rjptonline.org This inhibitory action blocks the respiratory chain, leading to a reduction in ATP production. rjptonline.org Biochemical assays to confirm this activity for this compound would involve isolating mitochondria and measuring Complex I activity in the presence of the compound. Such assays typically follow the oxidation of NADH, which can be monitored spectrophotometrically. elabscience.com

Another key enzymatic target for inhibitors is the mitochondrial F1Fo-ATP synthase, which can function in reverse as an ATPase, hydrolyzing ATP. frontiersin.org The endogenous inhibitor protein, IF1, prevents this reverse action to conserve cellular ATP during periods of oxygen deprivation. frontiersin.orgnih.gov Assays can be designed to measure the rate of ATP hydrolysis by the F1 subunit. ebi.ac.ukwikipedia.org Investigating whether this compound affects ATPase activity is crucial for understanding its full impact on cellular energy metabolism. frontiersin.org

Table 2: Biochemical Assays for this compound's Potential Enzymatic Targets

Target Enzyme Assay Principle Information Gained
Mitochondrial Complex I Measures the decrease in absorbance at 340 nm as NADH is oxidized. elabscience.com Confirms direct inhibition of the electron transport chain and quantifies inhibitory potency (e.g., IC50 value).
F1Fo-ATPase Measures the production of ADP or inorganic phosphate (B84403) from ATP hydrolysis. Determines if this compound modulates ATP synthase activity, potentially preventing ATP depletion under stress. frontiersin.orgebi.ac.uk

To capture a broader view of the cellular response to this compound, researchers utilize metabolomic and proteomic profiling. Proteomics involves the large-scale study of the entire set of proteins (the proteome) in a cell or tissue at a specific point in time. frontlinegenomics.com Metabolomics similarly analyzes the complete set of small-molecule metabolites. geneviatechnologies.com

By treating cells with this compound and then analyzing changes in their proteome and metabolome, scientists can construct a detailed map of the compound's effects. mdpi.comnih.gov For instance, proteomic analysis might reveal the upregulation of stress-response proteins or the downregulation of proteins involved in cell proliferation. geneviatechnologies.com Simultaneously, metabolomic profiling could show a buildup of metabolites upstream of Complex I and a depletion of those downstream, providing functional evidence of its inhibition. frontiersin.orgmdpi.com This integrated approach offers a holistic view of the cellular state, revealing downstream consequences and potential secondary mechanisms of action that would be missed by focusing on a single target. frontiersin.orgmdpi.com

Enzymatic Inhibition Studies (e.g., Complex I, ATPase)

Omics Technologies in Deciphering this compound's Cellular Effects

"Omics" technologies provide a systems-level, comprehensive view of the molecular changes within a biological system. humanspecificresearch.org Integrating various omics disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for fully elucidating the cellular effects of a compound like this compound. researchgate.net

Genomics studies an organism's complete set of DNA, but for a non-mutagenic compound, its direct application is limited. However, related fields like epigenomics, which studies modifications to DNA that don't change the sequence itself (e.g., methylation), can reveal how this compound might influence long-term gene expression patterns. frontlinegenomics.com

Transcriptomics analyzes the complete set of RNA transcripts, providing a snapshot of which genes are actively being expressed at a given moment. humanspecificresearch.org Following treatment with this compound, transcriptomic analysis could identify entire signaling pathways that are activated or suppressed.

Proteomics provides a direct look at the functional molecules—proteins—that carry out cellular tasks. frontlinegenomics.com This can confirm whether the changes observed at the transcript level translate into changes in protein abundance and can also detect post-translational modifications that regulate protein activity.

Metabolomics offers a real-time readout of cellular metabolism, reflecting the ultimate outcome of genetic and environmental influences. geneviatechnologies.com It is particularly useful for a compound like this compound that targets a core metabolic enzyme.

By combining these layers of information, researchers can construct a highly detailed, multi-faceted model of this compound's mechanism of action, from the genes it influences to the metabolic pathways it ultimately disrupts. researchgate.net

Table 3: Application of Omics Technologies in this compound Research

Omics Technology Analyte Key Information Provided Potential Application for this compound
Transcriptomics RNA Gene expression changes; identifies affected signaling pathways. humanspecificresearch.org Reveals the genetic reprogramming induced by mitochondrial stress following this compound treatment.
Proteomics Proteins Changes in protein abundance and post-translational modifications. frontlinegenomics.com Confirms functional protein changes and identifies downstream effectors of the initial drug-target interaction.
Metabolomics Metabolites Alterations in metabolic pathways and cellular energy state. geneviatechnologies.com Provides direct functional evidence of metabolic disruption caused by Complex I and/or ATPase inhibition.
Integrated Multi-Omics Combined Data Holistic view of cellular response, linking gene expression to functional outcomes. mdpi.com Creates a comprehensive model of this compound's mechanism of action and identifies potential biomarkers of its activity.

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
Annonacin (B1665508)
Annocatalin
Annohexocin
Annomonicin
Annomontacin
Annomuricatin A
Annomuricin
Coclaurine
Coronin
Corossolin
Corossolone
Epoxymurin
Gigantetrocin
Gigantetronenin
Meliartenin
Montanancin
Muracin
Muricapentocin
Muricatalin
Muricoreacin
Murihexocin C
Muricin
Reticuline
Robustocin
Solamin
Squamocin (B1681989)

Transcriptomic Analysis of Gene Expression Modulation

Transcriptomic analysis provides a powerful lens to observe the genome-wide effects of a compound on gene expression. This methodology allows researchers to quantify the abundance of RNA transcripts within a cell at a given moment, offering a snapshot of which genes are actively being expressed and to what degree. In the context of Annonaceous acetogenins, the family to which this compound belongs, transcriptomic analysis has been employed to elucidate their mechanisms of action.

A notable application of this technique was in the study of annonacin, a related Annonaceous acetogenin (B2873293). Researchers utilized transcriptomic analysis to predict its potential molecular targets in hepatocellular carcinoma. acs.orgnih.gov This approach involves treating cancer cell lines with the compound and then sequencing the RNA to identify genes that are significantly up- or downregulated. The analysis of annonacin suggested that the gene SLC33A1 is a potential target. acs.orgnih.gov Such findings are crucial for understanding how these compounds exert their biological effects and for identifying potential biomarkers.

The general workflow for such a study involves several key steps. Initially, cells are exposed to the compound of interest. Following treatment, total RNA is extracted and purified. This RNA is then converted to complementary DNA (cDNA) and sequenced using next-generation sequencing (NGS) platforms. The resulting sequence data is aligned to a reference genome, and the expression level of each gene is quantified. By comparing the gene expression profiles of treated cells to untreated controls, researchers can identify differentially expressed genes.

Table 1: Example of Transcriptomic Analysis Findings for Annonaceous Acetogenin (Annonacin)

CompoundCell LineMethodologyKey FindingPotential Target GeneReference
AnnonacinHepatocellular CarcinomaTranscriptomic AnalysisPrediction of mechanismSLC33A1 acs.orgnih.gov

Proteomic Identification of Protein Targets and Pathways

Proteomics complements transcriptomics by directly studying the entire set of proteins in a cell or organism. While transcriptomics reveals which genes are being transcribed, proteomics identifies the actual protein molecules that are present and potentially interacting with a compound. This is particularly important as proteins are often the direct targets of bioactive molecules.

For Annonaceous acetogenins, proteomic techniques have been instrumental in moving beyond the initial understanding that their primary target is Complex I of the mitochondrial respiratory chain. Early research had established this as a key mechanism, but further studies using proteomics have revealed a more complex picture. For instance, activity-based protein profiling and other proteomic approaches have been used to identify new potential protein targets of squamocin, another acetogenin. These studies have helped to revise the "complex I dogma" and suggest that the biological effects of these compounds are likely due to interactions with multiple targets.

One powerful proteomic approach involves the use of chemical probes derived from the compound of interest. These probes can be used to "fish out" binding partners from cell lysates, which are then identified using mass spectrometry. This method has been successfully applied to an annonaceous acetogenin mimic, AA005. researchgate.net Through proteomic analysis, the alpha subunit of the mitochondrial trifunctional protein (HADHA) was identified as a direct target. researchgate.net This finding was further validated through in vitro experiments. researchgate.net

The insights gained from proteomics are critical for a comprehensive understanding of a compound's mechanism of action, identifying potential off-target effects, and discovering new therapeutic applications.

Table 2: Examples of Proteomic Analysis Findings for Annonaceous Acetogenins

Compound/MimicMethodologyKey FindingIdentified Protein TargetReference
SquamocinActivity-based protein profilingIdentification of new putative protein targets beyond Complex IMultiple mitochondrial, cytosolic, and reticulum-associated enzymes researchgate.net
AA005 (mimic)ProteomicsIdentification of a direct protein targetAlpha subunit of the mitochondrial trifunctional protein (HADHA) researchgate.net

Future Directions and Emerging Research Avenues for Muricatalicin

Integrated Omics Approaches for Holistic Understanding

A holistic understanding of Muricatalicin's effects and biosynthesis is achievable through the integration of various "omics" technologies. These approaches provide a system-level view of the molecular changes induced by the compound and the genetic basis of its production.

Metabolomics: Non-targeted metabolomic analyses have been instrumental in elucidating how annonaceous acetogenins (B1209576) (ACGs) exert their effects. Studies on multidrug-resistant (MDR) cancer cells have shown that ACGs can reverse resistance by modulating key metabolic pathways. researchgate.netnih.gov For instance, in hepatocellular carcinoma and breast cancer cells, ACGs were found to significantly impact glutathione (B108866) metabolism, arginine and proline metabolism, and sphingolipid metabolism, all of which are crucial for cancer cell survival and resistance. researchgate.netnih.govnih.gov Future metabolomic studies focused specifically on this compound could pinpoint its unique metabolic signature and identify novel biomarkers for its activity.

Genomics and Transcriptomics: The genetic blueprint for ACG production is a critical area of investigation. Recently, the genome of Annona cherimola was sequenced, leading to the identification of a putative gene cluster responsible for acetogenin (B2873293) biosynthesis. researchgate.netmdpi.com This is a landmark discovery for the field, as it provides the fundamental genomic information required for further research. Future transcriptomic studies on Annona muricata, the source of this compound, can correlate gene expression profiles with this compound production under various conditions, offering insights into its regulatory networks.

Integrated Analysis: The true power of omics lies in the integration of data from genomics, transcriptomics, proteomics, and metabolomics. By combining these datasets, researchers can build comprehensive models of this compound's mechanism of action, from the genes that code for its synthesis to the metabolic pathways it perturbs in target cells. An NMR-based metabolomic study on A. muricata roots already demonstrated this potential by linking the presence of ACGs to a defense response against nematodes. scielo.br

Research AreaKey Findings for Annonaceous Acetogenins (ACGs)Future Direction for this compound
Metabolomics Reverses multidrug resistance in cancer cells by altering pathways like glutathione and sphingolipid metabolism. researchgate.netnih.govCharacterize the specific metabolic fingerprint of this compound; identify unique biomarkers of its efficacy.
Genomics A putative gene cluster for ACG biosynthesis has been identified in Annona. researchgate.netmdpi.comSequence the A. muricata genome to locate the specific this compound biosynthesis gene cluster.
Transcriptomics Analysis has provided insights into gene regulation during fruit ripening. researchgate.netCorrelate gene expression with this compound production to understand its regulation.
Integrated Omics Linked ACG presence in roots to defense against nematodes. scielo.brBuild comprehensive models of this compound's biosynthesis and mechanism of action.

Advanced Synthetic Biology and Metabolic Engineering for Production

The natural abundance of this compound in Annona muricata is low, which hampers extensive research and potential therapeutic development. ut.eemdpi.com Advanced synthetic biology and metabolic engineering offer a promising solution to this production bottleneck.

The recent identification of a putative acetogenin biosynthetic gene cluster is the foundational step that enables the application of these technologies. researchgate.netmdpi.com Future efforts will likely focus on:

Heterologous Expression: Transferring the identified biosynthetic genes for this compound from A. muricata into a more manageable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. This would allow for scalable and controlled production in bioreactors.

Pathway Optimization: Once the biosynthetic pathway is established in a host, metabolic engineering techniques can be used to optimize the production of this compound. This involves upregulating the expression of key enzymes, blocking competing metabolic pathways, and enhancing the supply of precursor molecules, such as long-chain fatty acids. frontiersin.org

Cell-Free Systems: Reconstituting the entire this compound biosynthetic pathway in vitro using purified enzymes. This approach offers precise control over reaction conditions and can bypass the complexities and toxicity issues associated with living host cells.

Rational Design of Next-Generation Analogues

While this compound possesses potent biological activity, rational design and chemical synthesis can be employed to create next-generation analogues with improved properties, such as enhanced potency, greater selectivity, and reduced toxicity. researchgate.netmdpi.com The core strategy involves understanding the structure-activity relationship (SAR) of acetogenins.

Research on other acetogenins provides a roadmap for this endeavor:

Simplification of Structure: The synthesis of simplified ACG analogues, where complex structural motifs like the tetrahydrofuran (B95107) (THF) rings are replaced with simpler linkers (e.g., ethylene (B1197577) glycol ethers), has been a key strategy. mdpi.complos.org The synthetic mimic AA005, for example, replaces the THF rings but retains significant biological activity, demonstrating that the entire natural structure is not always necessary. plos.orgnih.gov

Modification of the Lactone Ring: The α,β-unsaturated γ-lactone ring is a crucial feature for the bioactivity of many acetogenins. Creating analogues with modified lactone moieties can help to fine-tune activity and understand its role in target binding.

Prodrug Strategies: To mitigate toxicity to normal cells, prodrugs can be designed. This involves linking the active acetogenin to a targeting moiety, such as a peptide that is specifically cleaved by enzymes overexpressed in cancer cells (e.g., Fibroblast Activation Protein). researchgate.net This ensures that the cytotoxic compound is released preferentially at the tumor site.

Analogue StrategyRationaleExample from Acetogenin Class
Structural Simplification Reduce synthetic complexity; identify core pharmacophore.Mimetic AA005 replaces THF rings with an ethylene glycol ether unit. nih.gov
Core Modification Explore structure-activity relationships; improve selectivity.Synthesis of catechol derivatives showed modified cell cycle effects compared to natural ACGs. mdpi.com
Prodrug Design Increase tumor selectivity and reduce systemic toxicity.Linking squamocin (B1681989) to a Gly-Pro dipeptide for targeted release by cancer-specific enzymes. researchgate.net

Exploration of Cellular Resistance Mechanisms to this compound

A critical aspect of developing any potent bioactive compound is understanding the potential for cells to develop resistance. While ACGs are known to be effective against multidrug-resistant (MDR) cancer cells, it is conceivable that cancer cells could develop specific resistance to this compound itself. nih.govresearchgate.net

The primary mechanism of action for ACGs is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial respiratory chain, leading to ATP depletion. ijper.org Future research into resistance should investigate:

Target Alteration: Mutations in the mitochondrial genes encoding the subunits of Complex I could alter the binding site of this compound, reducing its inhibitory effect.

Metabolic Reprogramming: Cancer cells could develop resistance by upregulating alternative energy-producing pathways that are less dependent on mitochondrial oxidative phosphorylation, such as aerobic glycolysis (the Warburg effect).

Drug Efflux and Inactivation: Although ACGs can overcome classical MDR mechanisms by down-regulating efflux pumps like P-glycoprotein (MDR1) nih.gov, cells could potentially evolve novel efflux transporters or enzymatic pathways capable of inactivating this compound.

Upregulation of Survival Pathways: Cells might compensate for the energy stress induced by this compound by activating pro-survival signaling pathways that prevent apoptosis. nih.gov

Understanding these potential resistance mechanisms is crucial for designing combination therapies that can preemptively block escape routes for cancer cells.

Investigations into this compound's Role in Inter-organismal Interactions (e.g., Plant-Environment)

This compound and other ACGs are secondary metabolites, which often play a crucial role in the producing organism's interaction with its environment. plos.org The potent biological activities of these compounds suggest a primary role in plant defense.

Emerging research avenues include:

Allelopathy and Defense against Herbivores: ACGs are known to have potent insecticidal, antifeedant, and nematicidal properties. scielo.brscielo.brresearchgate.net Studies have shown that ACGs from Annona species are toxic to various crop pests and disease vectors. scielo.br Future ecological studies can determine the specific role and efficacy of this compound in deterring herbivores and soil-borne pathogens that target A. muricata.

Antimicrobial Defense: The antimicrobial properties of ACGs suggest they may protect the plant from pathogenic fungi and bacteria. researchgate.net Research is needed to quantify this compound's spectrum of activity against plant pathogens relevant to the A. muricata life cycle.

Influence of Environmental Factors: The production of secondary metabolites like this compound is often influenced by environmental stressors such as nutrient availability, drought, and pathogen attack. plos.org Investigating how these factors modulate the expression of the this compound biosynthetic pathway can provide insights into the plant's adaptive strategies and could be leveraged to enhance its production in cultivation. This interaction is supported by studies showing that the phytochemical profile of A. muricata varies with geographical origin and environmental conditions. plos.org

Q & A

How can I formulate a focused research question on Muricatalicin’s mechanism of action in biological systems?

  • Methodology : Use the PICOT framework (Population: target organism/cell type; Intervention: this compound application; Comparison: control groups; Outcome: measurable biomarkers; Time: experimental duration) to narrow the scope. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and scientific value. For example: "How does this compound (I) influence apoptosis (O) in hepatocellular carcinoma cells (P) compared to standard chemotherapeutics (C) over 72 hours (T)?" .
  • Data Integration : Align with existing literature gaps identified via systematic reviews (e.g., limited proteomic studies on this compound’s intracellular targets) .

Q. What experimental methodologies are critical for characterizing this compound’s structural and functional properties?

  • Core Techniques :
  • Structural Elucidation : High-resolution NMR (¹H/¹³C, 2D-COSY) and X-ray crystallography to resolve stereochemistry. Cross-validate with HR-MS (ESI-TOF) for molecular formula confirmation .
  • Functional Assays : Circular dichroism (CD) to study conformational changes under physiological conditions (pH/temperature gradients) .
    • Table 1 : Key Parameters for Structural Analysis
TechniqueKey ParametersPurpose
NMRSolvent (DMSO-d6), δ (ppm) rangesIdentify functional groups
X-rayCrystallization solvent, resolution (Å)Confirm 3D configuration
HR-MSIonization mode (ESI), mass accuracy (ppm)Validate molecular formula

Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity?

  • Protocol Design :
  • Use logarithmic concentration ranges (e.g., 0.1–100 µM) to determine IC₅₀/EC₅₀ values.
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
    • Statistical Validation : Apply nonlinear regression models (e.g., four-parameter logistic curve) in software like GraphPad Prism. Report R² values and confidence intervals .

Advanced Research Questions

Q. How can contradictions in this compound’s spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Comparative Analysis :

Cross-check experimental NMR shifts with DFT-based computational predictions (e.g., Gaussian09 B3LYP/6-31G* level) to identify discrepancies in stereoelectronic effects .

Re-evaluate sample purity (HPLC ≥95%) and solvent interactions (e.g., DMSO-induced shifts) .

  • Case Study : A 2024 study resolved conflicting NOESY correlations by re-crystallizing this compound in alternate solvents (CDCl₃ vs. MeOD), confirming axial vs. equatorial substituent orientations .

Q. What strategies optimize this compound’s isolation from natural sources while minimizing degradation?

  • Extraction Protocol :
  • Use cold methanol extraction (4°C) to preserve labile functional groups.
  • Employ flash chromatography (C18 reverse-phase) with gradient elution (20%→100% MeCN in H₂O + 0.1% TFA) to separate analogs .
    • Stability Testing : Monitor degradation via LC-MS under stress conditions (UV light, 40°C, pH 1–13). Identify degradation products using molecular networking (GNPS platform) .

Q. How can in silico modeling improve the prediction of this compound’s pharmacokinetic properties?

  • Computational Workflow :

Docking Studies : Use AutoDock Vina to screen this compound against CYP450 isoforms (e.g., 3A4, 2D6) to predict metabolic stability .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess membrane permeability (logP) and blood-brain barrier penetration .

  • Validation : Compare predicted ADME properties (SwissADME) with in vitro hepatocyte clearance assays .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects in combination therapies?

  • Synergy Quantification :
  • Calculate Combination Index (CI) via Chou-Talalay method (CompuSyn software).
  • Use ANOVA with post-hoc Tukey tests to compare CI values across dose matrices .
    • Data Interpretation : A CI <1 indicates synergy; report effect size (Cohen’s d) to contextualize clinical relevance .

Guidelines for Reporting Results

  • Tables/Figures : Follow journal-specific formatting (e.g., Roman numerals for tables, supplementary data in .csv format) .
  • Data Reproducibility : Include raw spectral data (NMR FID files, MS spectra) in supplementary materials .
  • Ethical Compliance : Disclose animal/human study ethics board approvals (protocol numbers) and this compound sourcing (wild-collected vs. synthesized) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.